3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine

Physicochemical Properties Lipophilicity Drug-likeness

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine (CAS 338415-10-4) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family. It possesses a molecular formula of C13H10ClN3 and a molecular weight of 243.69 g/mol.

Molecular Formula C13H10ClN3
Molecular Weight 243.69
CAS No. 338415-10-4
Cat. No. B2765602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine
CAS338415-10-4
Molecular FormulaC13H10ClN3
Molecular Weight243.69
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H10ClN3/c14-10-5-3-9(4-6-10)12-8-16-13-11(15)2-1-7-17(12)13/h1-8H,15H2
InChIKeyZJBJYIVBMSSSNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine (CAS 338415-10-4): Chemical Identity and Procurement Baseline


3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine (CAS 338415-10-4) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family . It possesses a molecular formula of C13H10ClN3 and a molecular weight of 243.69 g/mol . Key computed physicochemical properties include a topological polar surface area (TPSA) of 43.32 Ų, a predicted LogP of 3.2369, three hydrogen bond acceptors, one hydrogen bond donor, and one rotatable bond . The compound is available from multiple commercial suppliers at purities of ≥95% to 98% , making it a tractable starting material or reference standard for medicinal chemistry and chemical biology programs.

Why Generic Imidazo[1,2-a]pyridine Substitution Fails: The Differentiation Logic for CAS 338415-10-4


Substitution pattern is a critical determinant of biological activity within the imidazo[1,2-a]pyridine scaffold [1][2]. The presence and position of aryl substituents, such as the 4-chlorophenyl group, can dramatically alter target engagement, as demonstrated by structure-activity relationship (SAR) studies [1][3]. The exocyclic 8-amine group introduces unique hydrogen-bonding potential that is absent in many simpler imidazo[1,2-a]pyridine analogs, and its combination with a 3-aryl substituent creates a distinct pharmacophoric pattern not readily achieved by simple interchange with unsubstituted or differently substituted congeners [1]. Generic procurement of a 'similar' imidazo[1,2-a]pyridine without verifying the exact substitution pattern risks fundamental changes in potency, selectivity, and physicochemical properties, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine (CAS 338415-10-4) vs. Closest Analogs


Lipophilicity (LogP) Modulation by 3-(4-Chlorophenyl) Substitution vs. Unsubstituted Core

The 3-(4-chlorophenyl) substituent markedly increases lipophilicity relative to the unsubstituted imidazo[1,2-a]pyridin-8-amine core . Enhanced lipophilicity is associated with improved membrane permeability and altered pharmacokinetic profiles, making this compound a more suitable starting point for cellular assays where passive diffusion is required .

Physicochemical Properties Lipophilicity Drug-likeness Scaffold Optimization

Hydrogen Bond Donor Capacity Retained Despite Increased Molecular Complexity

The 8-amine group provides hydrogen bond donor (HBD) capacity that is preserved in the target compound, distinguishing it from 3-aryl-imidazo[1,2-a]pyridine analogs lacking an exocyclic amine [1]. This HBD functionality has been explicitly highlighted as critical for enhancing affinity toward adenosine A2A receptors in related 8-amino-imidazo[1,2-a]pyridine series [1].

Hydrogen Bonding Pharmacophore Medicinal Chemistry Target Engagement

3-Aryl Substitution as a Validated Pharmacophoric Element for Biological Activity

The 3-aryl substitution pattern is explicitly claimed and validated in patent and primary literature for conferring biological activity [1][2]. The US patent US4727145A teaches that 3-aryl substituted imidazo[1,2-a]pyridines are useful as local anesthetic agents, while Karale et al. (2021) demonstrated that 3-aryl-substituted imidazo[1,2-a]pyridines exhibit potent antituberculosis activity, with a lead compound achieving MIC = 2.3 μg/mL against M. tuberculosis H37Rv and a selectivity index of 35 [2]. The 3-(4-chlorophenyl) group specifically introduces both lipophilic bulk and potential halogen-bonding capacity, which may be advantageous for certain target interactions relative to unsubstituted phenyl or 4-fluorophenyl analogs.

Antituberculosis Local Anesthetic Structure-Activity Relationship Patent Evidence

Commercially Available Purity and Characterization: A Procurement-Ready Reference Standard

The target compound is available from multiple independent suppliers with defined purity specifications, enabling direct procurement as a characterized reference standard for SAR campaigns or assay validation . Key characterization data, including melting point (151-161°C) , TPSA, and LogP , are available from vendor technical datasheets. In contrast, many closely related 3-aryl-imidazo[1,2-a]pyridin-8-amines with alternative aryl substituents (e.g., 3-(4-fluorophenyl), 3-(4-bromophenyl)) are not readily available as catalog compounds, requiring custom synthesis with associated delays and cost uncertainty.

Quality Control Reference Standard Reproducibility Procurement

Recommended Application Scenarios for 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine (CAS 338415-10-4) Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Starting Point for Kinase or GPCR Targets

The compound's combination of a hydrogen bond donor (8-NH2) and a lipophilic 4-chlorophenyl group makes it suitable as a fragment for targets requiring both directional hydrogen bonding and hydrophobic interactions [1]. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in kinase inhibitor design [1], and the predicted LogP of 3.2 places this fragment within an optimal range for fragment elaboration . Its commercial availability at defined purity enables immediate use in fragment screening campaigns.

SAR Expansion of 3-Aryl-Imidazo[1,2-a]pyridine Antituberculosis Chemotype

The 3-aryl-imidazo[1,2-a]pyridine chemotype has demonstrated antituberculosis activity, with lead compounds achieving MIC values as low as 2.3 μg/mL against M. tuberculosis H37Rv [2]. The target compound introduces the 8-amine functionality into this validated chemotype, offering an unexplored SAR vector that could potentially enhance potency or improve selectivity. Researchers can use this compound as a scaffold to explore the effect of the exocyclic amine on antimycobacterial activity.

Physicochemical Reference Standard for Imidazo[1,2-a]pyridine Library Design

With well-characterized physicochemical properties including TPSA (43.32 Ų), LogP (3.2369), and defined hydrogen bond donor/acceptor counts , this compound serves as a reference point for designing imidazo[1,2-a]pyridine-focused libraries. Its properties can be used to benchmark the impact of substituent modifications on drug-likeness parameters, facilitating rational library design for hit-to-lead optimization.

Local Anesthetic Agent Scaffold Derivatization (Patent-Backed Utility)

The US patent US4727145A explicitly claims 3-aryl substituted imidazo[1,2-a]pyridines as local anesthetic agents [3]. The target compound, bearing both the 3-aryl substituent and an 8-amine group, represents a derivatizable scaffold for exploring structure-activity relationships in the context of sodium channel blockade. The 8-amine provides a synthetic handle for further functionalization (e.g., amide coupling, reductive amination) to generate focused libraries for local anesthetic screening.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.